molecular formula C16H14O4 B1271482 2-(4-Acetylphenoxy)-2-phenylacetic acid CAS No. 885949-44-0

2-(4-Acetylphenoxy)-2-phenylacetic acid

Cat. No.: B1271482
CAS No.: 885949-44-0
M. Wt: 270.28 g/mol
InChI Key: BMEHMYIRXJTQGE-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)-2-phenylacetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid typically involves the reaction of 4-hydroxyacetophenone with phenylacetic acid derivatives. One common method includes the esterification of 4-hydroxyacetophenone with phenylacetic acid in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of acidic or basic catalysts and may require refluxing in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetylphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenoxy and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Acetylphenoxy)-2-phenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenoxy and phenyl rings provide structural stability and can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

    4-(4-Acetylphenoxy)butanoic acid: Similar structure with a butanoic acid moiety instead of phenylacetic acid.

    2-(4-Acetylphenoxy)propionic acid: Contains a propionic acid moiety.

    Phenoxyacetic acid derivatives: Various derivatives with different substituents on the phenoxy ring.

Uniqueness: 2-(4-Acetylphenoxy)-2-phenylacetic acid is unique due to the combination of the acetyl group and the phenylacetic acid moiety This structure provides specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

IUPAC Name

2-(4-acetylphenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)12-7-9-14(10-8-12)20-15(16(18)19)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHMYIRXJTQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377356
Record name 2-(4-acetylphenoxy)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-44-0
Record name α-(4-Acetylphenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-acetylphenoxy)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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